

An In-Depth Technical Guide to 4-Bromo-2-piperidinopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-piperidinopyridine**

Cat. No.: **B1277909**

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **4-Bromo-2-piperidinopyridine**, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, information from closely related structures is included for comparative purposes where appropriate.

Core Molecular Data

4-Bromo-2-piperidinopyridine is a substituted pyridine derivative. Its structure consists of a pyridine ring brominated at the 4-position and substituted with a piperidine ring at the 2-position.

Molecular Structure:

The chemical structure of **4-Bromo-2-piperidinopyridine** is characterized by the IUPAC name 4-bromo-2-(piperidin-1-yl)pyridine.[\[1\]](#)

Table 1: Molecular Properties of **4-Bromo-2-piperidinopyridine**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ BrN ₂	PubChem[1]
Molecular Weight	241.13 g/mol	Calculated
IUPAC Name	4-bromo-2-(piperidin-1-yl)pyridine	PubChem[1]

Note: Experimental data such as melting point, boiling point, and solubility for **4-Bromo-2-piperidinopyridine** are not readily available in published literature.

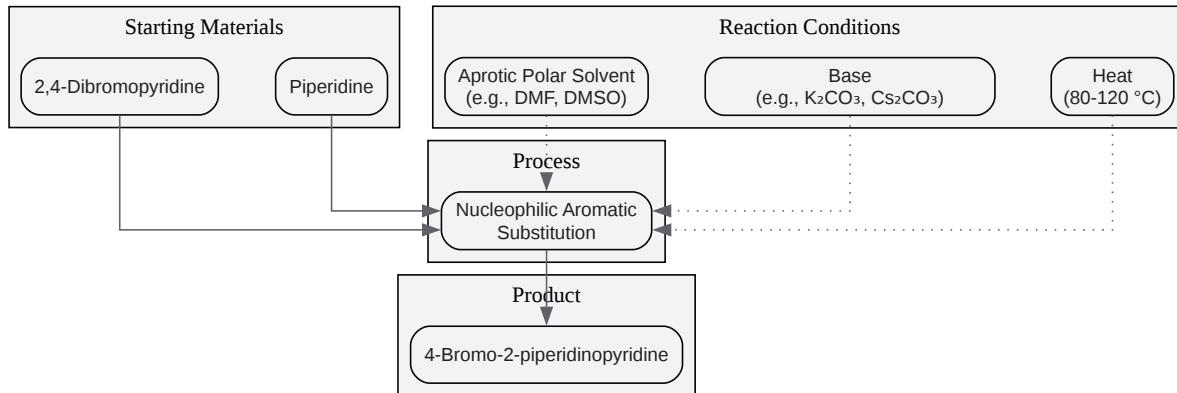
Physicochemical and Spectral Data

While specific experimental spectral data for **4-Bromo-2-piperidinopyridine** is not available, data for related compounds can provide an indication of the expected spectral characteristics.

Table 2: Comparative Spectral Data of Related Compounds

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Source
2,4-dibromopyridine	8.21 (d, J=5.3 Hz, 1H), 7.71 (d, J=1.4 Hz, 1H), 7.43 (dd, J=5.3, 1.4 Hz, 1H)	150.5, 142.5, 133.9, 130.9, 126.2	Semantic Scholar[2]
4-(1-pyrrolidinyl)piperidine	Data available for various conformers and solvents.	Data available for various conformers and solvents.	ResearchGate[3]

Synthesis and Experimental Protocols


A specific, detailed experimental protocol for the synthesis of **4-Bromo-2-piperidinopyridine** is not documented in readily accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established reactions for the synthesis of substituted pyridines. A potential approach involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine with piperidine.

Proposed Synthetic Workflow:

A feasible synthetic pathway for **4-Bromo-2-piperidinopyridine** could start from 2,4-dibromopyridine. The greater lability of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution compared to the 4-position would allow for a selective reaction with piperidine.

Experimental Protocol (Hypothetical):

- **Reaction Setup:** To a solution of 2,4-dibromopyridine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.1 equivalents).
- **Base:** The addition of a non-nucleophilic base, such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2 equivalents), can be used to scavenge the HBr generated during the reaction.
- **Temperature:** The reaction mixture would likely require heating, potentially in the range of 80–120 °C, to facilitate the substitution. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, the reaction mixture would be cooled to room temperature and diluted with water. The aqueous phase would then be extracted with an organic solvent like ethyl acetate.
- **Purification:** The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield **4-Bromo-2-piperidinopyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-piperidinopyridine | C10H13BrN2 | CID 4172707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-2-piperidinopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277909#4-bromo-2-piperidinopyridine-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com